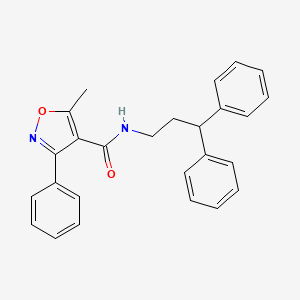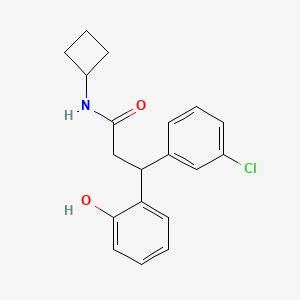![molecular formula C22H17ClN4O2 B6046602 2-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]amino}phenoxy)acetamide](/img/structure/B6046602.png)
2-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]amino}phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]amino}phenoxy)acetamide” is a derivative of phenoxy acetamide . Phenoxy acetamide and its derivatives have been investigated for their synthesis and pharmacological activities, as they are considered potential therapeutic candidates .
Synthesis Analysis
The synthesis of phenoxy acetamide derivatives involves various chemical techniques and computational chemistry applications . For instance, one method involves the hydrolysis of a compound, which is then coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .Molecular Structure Analysis
The molecular structure of phenoxy acetamide derivatives is confirmed by their physicochemical properties and spectroanalytical data . The structure is based on molecular interactions in terms of molecular structure with triggered functional groups or specific physicochemical properties .Chemical Reactions Analysis
Phenoxy acetamide derivatives undergo various chemical reactions. For instance, on hydrolysis, a compound can be converted to a corresponding phenoxy acid . The synthesized compounds are evaluated for their in vitro antimicrobial activity against bacterial and fungal species .Physical And Chemical Properties Analysis
The physical and chemical properties of phenoxy acetamide derivatives are confirmed by their physicochemical properties and spectroanalytical data . These properties are used to study the utilization of drugs and their biological effects .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Phenoxy acetamide derivatives have been studied for their potential as anticancer agents. The presence of the phthalazinyl group in the compound’s structure suggests it could interact with cancer cell lines, potentially inhibiting growth or inducing apoptosis. Research has indicated that similar compounds exhibit potent activity against certain cancer cell lines, particularly those of breast adenocarcinoma .
Antimicrobial Properties
The structural features of phenoxy acetamide derivatives, such as the chlorophenyl group, are known to contribute to antimicrobial activity. These compounds have been evaluated for their efficacy against bacterial (Gram-positive and Gram-negative) and fungal species. Studies have shown promising results, with some derivatives displaying significant antimicrobial activity .
Molecular Docking and Drug Design
Molecular docking studies of phenoxy acetamide derivatives have been conducted to understand their interaction with biological targets. This compound’s molecular framework allows for the exploration of its binding affinity with various receptors, which is crucial for the rational design of new pharmaceuticals with improved safety and efficacy .
Pharmacological Studies
The compound’s pharmacological profile can be assessed by studying its interactions at the molecular level. This includes investigating its effects on molecular pathways and physiological processes. The compound’s ability to bind with specific functional groups or exhibit particular physicochemical properties makes it a candidate for pharmacological studies .
Synthesis of Novel Derivatives
The chemical diversity of phenoxy acetamide and its derivatives provides an opportunity for chemists to synthesize new compounds. These novel derivatives can be designed to enhance the quality of life by improving drug safety and efficacy. The compound can serve as a starting point for the synthesis of new pharmaceuticals .
Computational Chemistry Applications
Computational chemistry techniques can be used to study the drug utilization and biological effects of phenoxy acetamide derivatives. The compound’s structure can be analyzed computationally to predict its behavior in biological systems, which aids in the development of tailored drugs for specific therapeutic needs .
Zukünftige Richtungen
The future directions for the study of phenoxy acetamide derivatives involve the design of new derivatives that could prove to be successful agents in terms of safety and efficacy to enhance life quality . This could provide an opportunity for chemists to design new derivatives of phenoxy acetamide .
Wirkmechanismus
Target of Action
The compound “2-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]amino}phenoxy)acetamide” is a related compound of Cetirizine . Cetirizine is a second-generation antihistamine used in the treatment of allergies, hay fever, angioedema, and urticaria It is a major metabolite of hydroxyzine, and a racemic selective H1 receptor antagonist.
Eigenschaften
IUPAC Name |
2-[4-[[4-(4-chlorophenyl)phthalazin-1-yl]amino]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O2/c23-15-7-5-14(6-8-15)21-18-3-1-2-4-19(18)22(27-26-21)25-16-9-11-17(12-10-16)29-13-20(24)28/h1-12H,13H2,(H2,24,28)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXFJDAFZHWDHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)OCC(=O)N)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[4-(4-Chlorophenyl)phthalazin-1-yl]amino}phenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-isopropylbenzamide](/img/structure/B6046526.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6046532.png)

![7-(2-cyclohexylethyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6046548.png)
![4-({2,6-dichloro-4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B6046551.png)
![2-{1-(2-fluorobenzyl)-4-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6046555.png)
![1-(1-azocanyl)-3-[2-methoxy-4-({methyl[(4-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6046559.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6046560.png)

![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-1,2,5-thiadiazole-3-carboxamide](/img/structure/B6046594.png)
![2-(4-methoxyphenyl)-N-({1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6046595.png)
![methyl 3-{[(2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate](/img/structure/B6046608.png)
![4-[3-(2,2-dichloro-1-methylcyclopropyl)-2-propyn-1-yl]morpholine](/img/structure/B6046627.png)
![5-[(4-methoxyphenyl)amino]-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione](/img/structure/B6046629.png)